molecular formula C12H10Br2O2 B1317523 2,6-Dibromo-1,5-dimethoxynaphthalene CAS No. 91394-96-6

2,6-Dibromo-1,5-dimethoxynaphthalene

Cat. No.: B1317523
CAS No.: 91394-96-6
M. Wt: 346.01 g/mol
InChI Key: PHIFUPVGQBTQRO-UHFFFAOYSA-N
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Description

2,6-Dibromo-1,5-dimethoxynaphthalene is an organic compound with the molecular formula C12H10Br2O2. It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two methoxy groups.

Preparation Methods

The synthesis of 2,6-Dibromo-1,5-dimethoxynaphthalene typically involves the bromination of 1,5-dimethoxynaphthalene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the naphthalene ring .

The reaction conditions, such as temperature and solvent choice, can be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2,6-Dibromo-1,5-dimethoxynaphthalene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2,6-dimethoxy-1,5-dimethoxynaphthalene .

Scientific Research Applications

2,6-Dibromo-1,5-dimethoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-1,5-dimethoxynaphthalene is primarily related to its ability to undergo electrophilic and nucleophilic reactions. The bromine atoms and methoxy groups play a crucial role in these reactions, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Biological Activity

Overview

2,6-Dibromo-1,5-dimethoxynaphthalene is an organic compound characterized by its molecular formula C12H10Br2O2C_{12}H_{10}Br_2O_2. It features two bromine atoms and two methoxy groups attached to a naphthalene backbone. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the bromination of 1,5-dimethoxynaphthalene using bromine in a suitable solvent like acetic acid. The reaction proceeds via electrophilic aromatic substitution, allowing for selective introduction of bromine at the 2 and 6 positions of the naphthalene ring. The compound can undergo various reactions including:

  • Substitution Reactions: The bromine atoms can be replaced through nucleophilic substitution.
  • Oxidation Reactions: Methoxy groups can be oxidized to form corresponding quinones.
  • Reduction Reactions: Bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. A study highlighted the pro-apoptotic effects of various naphthalene derivatives on cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways involved in cell survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain under investigation. The presence of bromine and methoxy groups is believed to enhance its interaction with microbial targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets due to its functional groups. The bromine atoms can participate in nucleophilic attack mechanisms while the methoxy groups may influence solubility and bioavailability. This versatility allows for modifications that can enhance or tailor its biological effects.

Case Studies

  • Anticancer Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines. Flow cytometry analysis revealed increased levels of apoptosis markers following treatment .
  • Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of the compound against various pathogens. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTwo bromine atoms, two methoxy groupsAnticancer, antimicrobial
1,5-Dibromo-2,6-dimethylnaphthaleneTwo bromine atomsLimited biological studies
2,6-DimethoxynaphthaleneNo bromine atomsLower biological activity

Future Directions

Continued research into the biological activity of this compound is warranted. Investigations should focus on:

  • Mechanistic Studies : Understanding the detailed molecular interactions and pathways influenced by this compound.
  • In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
  • Derivatives Exploration : Synthesizing and testing new derivatives to enhance biological activity and reduce toxicity.

Properties

IUPAC Name

2,6-dibromo-1,5-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O2/c1-15-11-7-3-6-10(14)12(16-2)8(7)4-5-9(11)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIFUPVGQBTQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CC(=C2OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566089
Record name 2,6-Dibromo-1,5-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91394-96-6
Record name 2,6-Dibromo-1,5-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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